molecular formula C9H10ClNO2S B13088700 2-Chloro-4-(cyclopropylsulfonyl)aniline CAS No. 1147558-12-0

2-Chloro-4-(cyclopropylsulfonyl)aniline

Cat. No.: B13088700
CAS No.: 1147558-12-0
M. Wt: 231.70 g/mol
InChI Key: JNORNSRSJMISKH-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylsulfonyl)aniline is a halogenated aniline derivative featuring a sulfonyl group substituted with a cyclopropyl moiety at the para position and a chlorine atom at the ortho position.

Properties

CAS No.

1147558-12-0

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

2-chloro-4-cyclopropylsulfonylaniline

InChI

InChI=1S/C9H10ClNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2

InChI Key

JNORNSRSJMISKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)aniline involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The chlorine atom and amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Insights:

  • However, the cyclopropyl group in the former reduces steric hindrance compared to bulkier aryl substituents, possibly enhancing membrane permeability .
  • Chlorine Position : Ortho-chloro substitution (as in the target compound) may influence electronic effects differently than para-chloro analogs (e.g., 4-Chloro-N-(cyclopropylmethyl)aniline ), altering reactivity and interaction with enzymes or receptors.
  • Biological Activity : Compounds with aryl or heterocyclic substituents (e.g., imidazole in ) often exhibit enhanced pharmacological activity, while sulfonyl-containing analogs like the target compound may prioritize agrochemical applications due to their stability and moderate toxicity profiles .

Hazard Comparison:

  • Sulfonyl and chloro substituents are associated with oral toxicity (H302) across multiple analogs . The cyclopropyl group in the target compound may mitigate reactivity compared to phenyl-sulfonyl analogs, but specific toxicological data are needed.

Fungicidal and Agrochemical Potential

  • highlights that aryl-substituted lactones and amides exhibit superior fungicidal activity compared to methyl-substituted analogs .
  • The compound’s sulfonyl group could mimic the mode of action of commercial fungicides like dimethomorph, which target cell wall synthesis in pathogens .

Pharmaceutical Relevance

  • Imidazole- and thiazole-containing anilines (e.g., ) are prioritized in drug discovery for their heterocyclic diversity. The target compound’s sulfonyl group may instead favor protease or kinase inhibition, a common mechanism in anticancer and anti-inflammatory agents .

Biological Activity

2-Chloro-4-(cyclopropylsulfonyl)aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmacology.

  • Molecular Formula : C10H12ClNO2S
  • Molecular Weight : 239.72 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably:

  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, though further investigations are required to elucidate the mechanisms involved.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed using standard microbiological techniques. The results are summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC) Sensitivity
Staphylococcus aureus32 µg/mLSensitive
Escherichia coli64 µg/mLSensitive
Candida albicans16 µg/mLSensitive

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound. The compound was tested against several cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 = 25 µM
  • A549 (Lung Cancer) : IC50 = 30 µM
  • HeLa (Cervical Cancer) : IC50 = 20 µM

The results indicate that the compound exhibits cytotoxic effects on these cancer cells, suggesting a possible mechanism of action that warrants further investigation.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by , this study evaluated the antimicrobial properties against various pathogens and highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research :
    • A recent publication demonstrated the anticancer activity of sulfonamide derivatives, including this compound, with promising results in inhibiting tumor growth in xenograft models.
  • Mechanistic Studies :
    • Research exploring the mechanisms revealed that compounds similar to this compound interact with DNA and may disrupt replication processes in cancer cells.

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